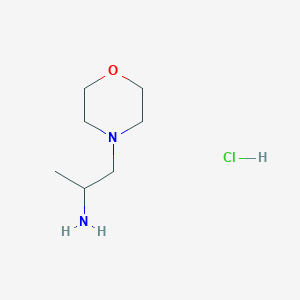

(S)-1-Morpholinopropan-2-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-1-Morpholinopropan-2-amine hydrochloride: Blasticidin S , is a nucleoside antibiotic derived from Streptomyces griseochromogenes. It specifically inhibits protein synthesis by interfering with peptide bond formation in both prokaryotic and eukaryotic organisms. Blasticidin S is commonly used for selecting transfected cells carrying the bsr or BSD resistance genes. Its rapid and potent action leads to cell death even at low antibiotic concentrations .

Méthodes De Préparation

Synthetic Routes:: Blasticidin S can be synthesized through various routes. One common method involves coupling the nucleoside base (adenine) with a peptidyl moiety. The hydrochloride salt form is typically used for stability and solubility.

Reaction Conditions:: The specific synthetic conditions may vary, but the overall process involves coupling the nucleoside and peptidyl components. Detailed reaction conditions are available in the literature.

Industrial Production:: Industrial-scale production of Blasticidin S involves fermentation of Streptomyces griseochromogenes cultures, followed by extraction and purification.

Analyse Des Réactions Chimiques

Blasticidin S undergoes several types of reactions:

Peptide Bond Formation Inhibition: Its primary mode of action involves disrupting peptide bond formation during translation.

Common Reagents and Conditions: Blasticidin S is stable under physiological pH and temperature conditions.

Major Products: The major product is the active form of Blasticidin S, which inhibits protein synthesis.

Applications De Recherche Scientifique

Chemistry::

Cell Line Selection: Blasticidin S is widely used to select transfected cells expressing the or genes.

Protein Synthesis Studies: Researchers employ Blasticidin S to investigate translation mechanisms.

Gene Expression Studies: Blasticidin S aids in studying gene expression and protein synthesis.

Cell Viability Assays: Its rapid cytotoxic effect makes it valuable for assessing cell viability.

Antibiotic Research: Blasticidin S contributes to understanding bacterial protein synthesis and antibiotic resistance.

Bioproduction: Blasticidin S is used in bioprocesses for protein production.

Mécanisme D'action

Blasticidin S interferes with the release factor-induced hydrolysis of peptidyl-tRNA, preventing peptide bond formation. It selectively targets ribosomes, disrupting protein synthesis.

Comparaison Avec Des Composés Similaires

Blasticidin S stands out due to its rapid action and low effective concentration. Similar compounds include other nucleoside antibiotics like Propranolol (used as a β-adrenergic receptor antagonist) and Nystatin (an antifungal agent) .

Remember, Blasticidin S plays a crucial role in cell biology research and drug development

Propriétés

Formule moléculaire |

C7H17ClN2O |

|---|---|

Poids moléculaire |

180.67 g/mol |

Nom IUPAC |

1-morpholin-4-ylpropan-2-amine;hydrochloride |

InChI |

InChI=1S/C7H16N2O.ClH/c1-7(8)6-9-2-4-10-5-3-9;/h7H,2-6,8H2,1H3;1H |

Clé InChI |

RCNXLEBXTHGOQC-UHFFFAOYSA-N |

SMILES canonique |

CC(CN1CCOCC1)N.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3'-Formyl[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B12847412.png)

![1-(Difluoromethyl)-2-[(Difluoromethyl)Sulfanyl]-1H-Imidazole](/img/structure/B12847420.png)

![1-(2'-Methyl[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12847466.png)